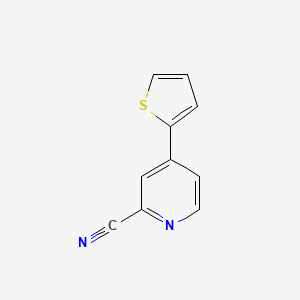

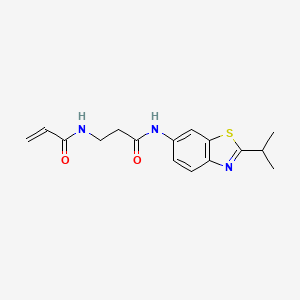

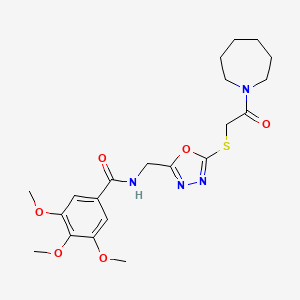

![molecular formula C9H16ClNO2 B2483195 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride CAS No. 2228128-60-5](/img/structure/B2483195.png)

6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride and related compounds involves intricate synthetic routes. One method described the construction of the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles, leading to novel amino acids added to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010). Another strategy involved the intramolecular ene reaction of acylnitroso compounds for constructing the 6-azaspirodecane ring system, showing efficacy in forming the azaspirodecane core of various compounds (Matsumura, Aoyagi, & Kibayashi, 2003).

Molecular Structure Analysis

The molecular structure of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is characterized by its spirocyclic framework, which incorporates a nitrogen atom within the spiro center. This structural motif is critical for its chemical and biological properties. The synthesis and structural elucidation of related compounds, such as 1-azaspiro[4.4]nonane-2,6-dione, have been achieved, showcasing the versatility and complexity of spirocyclic compounds (Nagasaka, Sato, & Saeki, 1997).

Chemical Reactions and Properties

The reactivity of the imino group in related spirocyclic compounds has been studied, highlighting the acid-catalyzed hydrolysis and acylation reactions under mild conditions. This reactivity is significant for the modification and functionalization of spirocyclic compounds, leading to a diverse range of derivatives with potential biological activities (Belikov, Ershov, Lipovskaya, Fedoseev, Lipin, & Nasakin, 2013).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is involved in the synthesis of various novel compounds. For example, a study describes the synthesis of a new spirocyclic oxetane-fused benzimidazole, using an expanded spirocyclic oxetane that successfully gave a [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).

Development of Sterically Constrained Amino Acids

In another application, 6-azaspiro derivatives were synthesized and added to the family of sterically constrained amino acids, expanding the tools available in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Construction of Spiroaminals

Spiroaminals are chemical compounds that have shown significant biological activities. The construction of spiroaminals, including 1-oxa-7-azaspiro derivatives, has been a challenging target for chemical synthesis due to their potential applications and novel skeletons (Sinibaldi & Canet, 2008).

Chemical Transformations

The compound is also used in specific chemical transformations. For instance, certain malonates undergo a transformation into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under specific catalytic hydrogenation conditions (Sukhorukov et al., 2008).

Diversity-Oriented Synthesis

It's also instrumental in diversity-oriented synthesis, where multicomponent condensation of various compounds leads to the construction of heterocyclic azaspirocycles, relevant for drug discovery (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Antibacterial Agents

In another study, novel azaspiro[2.4]heptan-5-yl-based compounds showed potent antibacterial activity against respiratory pathogens, indicating the utility of 6-Azaspiro derivatives in developing new antibacterial drugs (Odagiri et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

6-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(6-10-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQGCOSSZPWHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

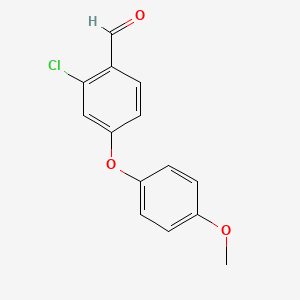

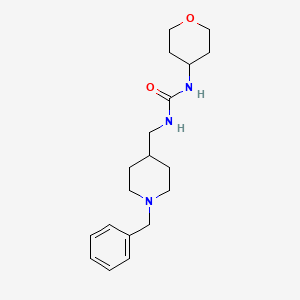

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)

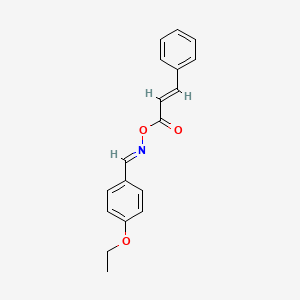

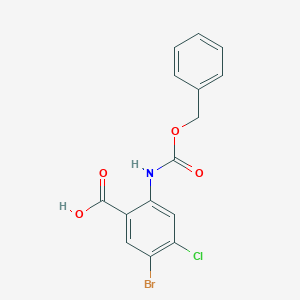

![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

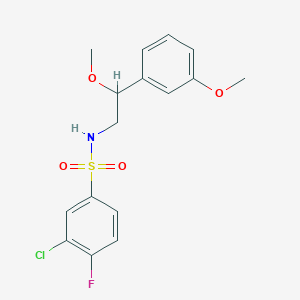

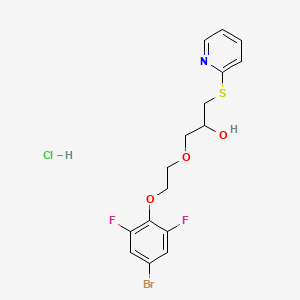

![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2483134.png)